N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Description
The compound N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the structure of a chloro-acetic hydrazide derivative with a thiazolyl and a cyclobutyl ring was characterized using X-ray diffraction, spectroscopy, and computational methods . Another study focused on the synthesis of a chloro-substituted quinazoline derivative , and a third paper described the preparation and structural analysis of chloro- and methoxy-substituted azoxybenzenes . These studies provide insights into the synthesis, molecular structure, and properties of compounds that share some structural features with this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including substitution, nitration, reduction, cyclization, and chlorination, as demonstrated in the synthesis of a chloro-substituted quinazoline . The total yield of such processes can vary, with one reported yield being 29.2% . These methods could potentially be adapted for the synthesis of this compound, although the specific steps and conditions would need to be tailored to the unique functional groups and reactivity of this compound.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds, as seen in the studies of chloro-acetic hydrazide and azoxybenzene derivatives . Density functional theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, complement experimental findings and provide detailed insights into the molecular geometry and electronic structure . For this compound, similar analytical methods would likely reveal the arrangement of the benzyl, chloro, hydroxy, and methyl groups around the benzenecarboximidamide core.
Chemical Reactions Analysis
The reactivity of chloro- and methoxy-substituted compounds under oxidative conditions has been studied, showing that different isomers can be obtained depending on the reaction conditions . These findings suggest that the chloro group in this compound may also undergo specific chemical transformations, which could be exploited in synthetic chemistry to produce various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from spectroscopic data, such as IR-NMR, and theoretical calculations, such as molecular electrostatic potential (MEP) distribution and non-linear optical properties . For example, the NMR chemical shift values provide information about the electronic environment of hydrogen and carbon atoms in a molecule . The MEP distribution helps to understand the reactivity of different regions of a molecule, while non-linear optical properties are relevant for materials science applications . These types of analyses would be essential to characterize the physical and chemical properties of this compound.
Scientific Research Applications
Polyimide Synthesis
A study by Liaw, Liaw, and Yu (2001) explored the synthesis of new polyimides, incorporating aromatic structures similar to N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide. These polyimides demonstrated properties like transparency, flexibility, and thermal stability, making them useful for various industrial applications (Liaw, Liaw, & Yu, 2001).
Synthesis of HIV Inhibitors
Tang et al. (2015) explored the synthesis of compounds structurally related to this compound, with the aim of observing biological activity changes post N-3 hydroxylation. The study focused on anti-HIV properties, particularly targeting reverse transcriptase and integrase (Tang et al., 2015).
Halogenation Studies
Bovonsombat and Mcnelis (1993) conducted research on ring halogenations of polyalkylbenzenes using compounds similar to this compound. This study contributes to the broader understanding of chemical reactions and synthesis in organic chemistry (Bovonsombat & Mcnelis, 1993).
Piperidine Synthesis
Calvez, Chiaroni, and Langlois (1998) investigated the enantioselective synthesis of piperidines, using starting materials with similar structural features to this compound. Their work provides insights into the synthesis of complex organic structures (Calvez, Chiaroni, & Langlois, 1998).
Ion Exchange Resins
King and Fritz (1978) synthesized chelating ion exchangers using chemical groups similar to this compound. These resins demonstrated selective adsorption properties, highlighting potential applications in environmental chemistry and waste treatment processes (King & Fritz, 1978).
properties
IUPAC Name |
N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-18(11-12-6-3-2-4-7-12)15(17-19)13-8-5-9-14(16)10-13/h2-10,19H,11H2,1H3/b17-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPBBQIBGDIDMB-BMRADRMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=NO)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C(=N/O)/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323849 | |
Record name | N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666662 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692288-02-1 | |
Record name | N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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